REACTION_CXSMILES
|
Cl[C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:5]=[CH:4][C:3]=1[C:13]([O:15]CC)=O.[C-:18]#[N:19].[Na+].C[N:22]([CH:24]=O)C.CN>O>[C:18]([C:2]1[N:6]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:5]=[CH:4][C:3]=1[C:13]([NH:22][CH3:24])=[O:15])#[N:19] |f:1.2|
|
Name
|
|
Quantity
|
25.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=NN1C1=CC=CC=C1)C(=O)OCC
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
27.13 g
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250 ml round bottom flask fitted with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
heated to approximately 100° C.
|
Type
|
STIRRING
|
Details
|
stirred for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for approximately 12 hours
|
Duration
|
12 h
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for approximately 22 hours
|
Duration
|
22 h
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration and vacuum
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(C=NN1C1=CC=CC=C1)C(=O)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.84 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |